N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}METHANESULFONAMIDE
Overview
Description
N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}METHANESULFONAMIDE is a complex organic compound that features a benzimidazole core, a piperazine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the sulfonation of the benzimidazole derivative to introduce the methanesulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}METHANESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can interact with nucleic acids or proteins, while the piperazine ring can modulate receptor activity . The methanesulfonamide group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide: Similar structure but different functional groups.
6-(4-Acetylpiperazino)dibenzo[c,e][1,2]oxaphosphinine 6-oxide: Contains a piperazine ring and acetyl group but different core structure.
Uniqueness
N-{2-[(4-ACETYLPIPERAZINO)METHYL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}METHANESULFONAMIDE is unique due to its combination of a benzimidazole core, piperazine ring, and methanesulfonamide group, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-12(22)21-8-6-20(7-9-21)11-16-17-14-10-13(18-25(3,23)24)4-5-15(14)19(16)2/h4-5,10,18H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVSHNBELGUDMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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